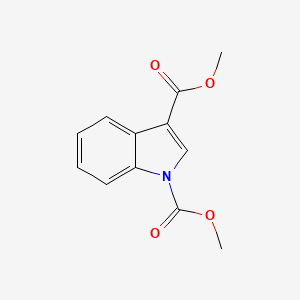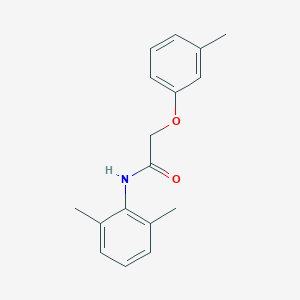![molecular formula C20H20N2O4 B5684576 3-(2-furyl)-3-{[(2,3,6-trimethyl-4-quinolinyl)carbonyl]amino}propanoic acid](/img/structure/B5684576.png)
3-(2-furyl)-3-{[(2,3,6-trimethyl-4-quinolinyl)carbonyl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-furyl)-3-{[(2,3,6-trimethyl-4-quinolinyl)carbonyl]amino}propanoic acid, commonly known as FTC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTC is a synthetic compound that belongs to the class of quinoline-based molecules and is known for its antitumor and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of FTC involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, FTC reduces the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This results in the inhibition of tumor cell growth and proliferation.
Biochemical and Physiological Effects:
FTC exhibits several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of genes involved in tumor growth and metastasis. FTC has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FTC has several advantages for lab experiments. It exhibits potent anti-tumor and anti-inflammatory activity, and its mechanism of action has been well-characterized. FTC is also relatively easy to synthesize, and its purity can be determined through HPLC and NMR spectroscopy. However, FTC has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds in vivo. Additionally, the optimal dosage and administration of FTC for therapeutic applications have not been established.
Zukünftige Richtungen
There are several future directions for the study of FTC. One direction is to study the potential synergistic effects of FTC with other anticancer and anti-inflammatory agents. Another direction is to investigate the optimal dosage and administration of FTC for therapeutic applications. Additionally, the development of FTC analogs with improved pharmacological properties may lead to the discovery of more potent and selective anticancer and anti-inflammatory agents.
Conclusion:
In conclusion, FTC is a synthetic compound that exhibits potent anti-tumor and anti-inflammatory activity. Its mechanism of action involves the inhibition of DHODH, which reduces the production of pyrimidine nucleotides and inhibits tumor cell growth and proliferation. FTC has several advantages for lab experiments, including its easy synthesis and well-characterized mechanism of action. However, its optimal dosage and administration for therapeutic applications have not been established, and the development of FTC analogs may lead to the discovery of more potent and selective anticancer and anti-inflammatory agents.
Synthesemethoden
The synthesis method of FTC involves the reaction of 2,3,6-trimethyl-4-quinolinecarboxylic acid with furfurylamine in the presence of a coupling agent. The reaction yields FTC as a white crystalline solid, which is purified through recrystallization. The purity of FTC is determined through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
FTC has been extensively studied for its potential therapeutic applications. Several studies have reported that FTC exhibits potent anti-tumor activity against various types of cancer cells, including breast, prostate, and lung cancer cells. FTC has also been shown to possess anti-inflammatory properties and has been studied for its role in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-3-[(2,3,6-trimethylquinoline-4-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-11-6-7-15-14(9-11)19(12(2)13(3)21-15)20(25)22-16(10-18(23)24)17-5-4-8-26-17/h4-9,16H,10H2,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCWQPQQDSUJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)NC(CC(=O)O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

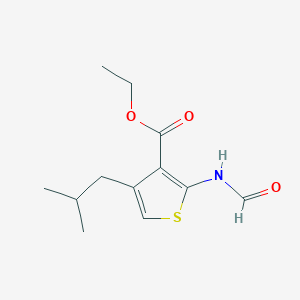
![9-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684500.png)
![1-ethyl-4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}pyrrolidin-2-one](/img/structure/B5684519.png)
![N-{2-[1-(2-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5684522.png)
![1-(3-fluorobenzyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5684530.png)
![(2,6-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5684531.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5684544.png)
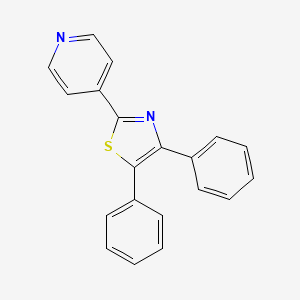
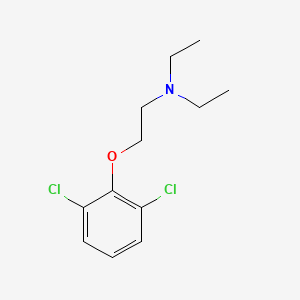
![3-{2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684565.png)
![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5684566.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5684580.png)
